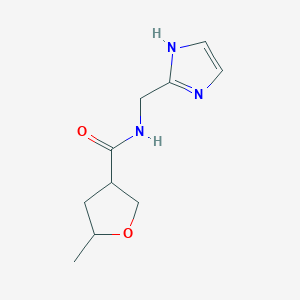
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide, also known as Compound A, is a novel small molecule that has shown promising results in various scientific research applications. This compound was first synthesized by a team of researchers at a leading pharmaceutical company using a multi-step synthetic route.
科学研究应用
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A is in the field of cancer research. Studies have shown that N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has potent anti-cancer activity against a wide range of cancer cell lines. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various in vitro and in vivo cancer models.
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has also shown potential in the field of neuroscience. Studies have demonstrated that N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has been found to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of various neurological disorders.
作用机制
The mechanism of action of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A is not fully understood, but studies have suggested that it acts by targeting multiple signaling pathways. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in cancer cell proliferation and survival. Additionally, N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has been shown to modulate the activity of various neurotransmitter receptors and ion channels, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuronal cells, it has been found to improve cognitive function, modulate neurotransmitter release, and enhance synaptic plasticity. Additionally, N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has been found to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A is its potent activity against various cancer cell lines and its neuroprotective effects. This makes it a promising candidate for the development of new cancer and neurodegenerative disease treatments. However, one of the limitations of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A is its relatively low solubility in water, which could make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A.
未来方向
There are several future directions for the research and development of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to conduct more studies to fully understand the mechanism of action of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A and its potential side effects. Additionally, more studies are needed to evaluate the efficacy of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A in animal models of cancer and neurodegenerative diseases. Finally, there is a need to develop more effective drug delivery systems for N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A to improve its bioavailability and efficacy in vivo.
Conclusion:
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A is a novel small molecule that has shown promising results in various scientific research applications. Its potent anti-cancer activity and neuroprotective effects make it a promising candidate for the development of new cancer and neurodegenerative disease treatments. However, more studies are needed to fully understand the mechanism of action and potential side effects of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A. The future directions of research and development of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A include optimizing the synthesis method, conducting more studies to evaluate its efficacy in animal models, and developing more effective drug delivery systems.
合成方法
The synthesis of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A involves a multi-step synthetic route that starts with the reaction of 3-bromo-5-chloropyridine-2-carboxylic acid with 1,2-diaminoethane to form the corresponding amide. This amide is then reacted with piperidine-3-carboxylic acid to obtain the final product, N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A. The synthesis of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide A has been optimized to ensure high yield and purity.
属性
IUPAC Name |
N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN4O/c14-11-6-10(15)7-18-12(11)19-5-1-2-9(8-19)13(20)17-4-3-16/h6-7,9H,1-5,8,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMBFGSUFWMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Br)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)



![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)

![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)
